(S)-1,3-Dibenzylpiperazine-2,5-dione
CAS No.: 169447-84-1
Cat. No.: VC7951989
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169447-84-1 |
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Molecular Formula | C18H18N2O2 |
Molecular Weight | 294.3 g/mol |
IUPAC Name | (3S)-1,3-dibenzylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m0/s1 |
Standard InChI Key | CUSGSDUYPXBYHI-INIZCTEOSA-N |
Isomeric SMILES | C1C(=O)N[C@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES | C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The core structure of (S)-1,3-dibenzylpiperazine-2,5-dione consists of a piperazine ring system with two benzyl substituents at the 1- and 3-positions and two ketone groups at the 2- and 5-positions (Figure 1). The (S)-configuration arises from the stereochemical arrangement of the amino acid precursors used in its synthesis, typically derived from L-amino acids. This configuration is critical for interactions in chiral environments, such as enzyme-binding pockets or asymmetric catalytic systems .
Spectroscopic Characterization
Key spectroscopic data for this compound include:
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NMR: -NMR spectra typically show distinct signals for the benzyl protons (δ 7.20–7.40 ppm, multiplet) and the piperazine ring protons (δ 3.50–4.20 ppm, multiplet). The deshielded carbonyl carbons in -NMR appear at δ 165–170 ppm .
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IR: Strong absorption bands at 1680–1700 cm confirm the presence of the diketopiperazine carbonyl groups .
Synthetic Methodologies
Cyclocondensation of Amino Acid Derivatives
The most common route to (S)-1,3-dibenzylpiperazine-2,5-dione involves the cyclocondensation of N-benzyl-protected amino acids. For example, L-phenylalanine derivatives are coupled under mild acidic or basic conditions to form the DKP ring. A representative protocol includes:
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Deprotection: Removal of Fmoc or Boc groups from N-protected amino acids using trifluoroacetic acid (TFA) or piperidine.
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Cyclization: Heating the linear dipeptide intermediate in toluene or dichloromethane (DCM) under reflux to facilitate intramolecular amide bond formation .
Example Synthesis
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Starting materials: N-Benzyl-L-phenylalanine and N-Benzyl-L-alanine.
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Conditions: 1% TFA in DCM, followed by reflux in toluene for 2 hours.
Solid-Phase Synthesis Using Resin-Bound Isonitriles
Recent advances employ polymer-supported isonitriles, such as resin-bound 4-isocyanopermethylbutane-1,1,3-triol (IPB), to streamline DKP synthesis. This method enables traceless cleavage and functionalization:
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Ugi-4CR Reaction: Resin-bound IPB reacts with aldehydes, amines, and carboxylic acids to form peptidomimetic intermediates.
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Activation and Cyclization: Treatment with 1% TFA generates N-acylpyrrole intermediates, which undergo nucleophilic cleavage to release DKPs .
Advantages:
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Enhanced purity due to solid-phase isolation.
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Scalability for combinatorial library generation.
Physicochemical Properties
Thermal Stability
(S)-1,3-Dibenzylpiperazine-2,5-dione exhibits a melting point range of 180–185°C, consistent with related DKPs. Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability .
Solubility Profile
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Polar solvents: Soluble in DMSO, DMF, and dichloromethane.
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Aprotic solvents: Partially soluble in ethyl acetate and THF.
Applications in Pharmaceutical Chemistry
Bioactive Scaffolds
DKPs are privileged structures in drug discovery due to their:
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Conformational rigidity: Enhances binding affinity to biological targets.
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Metabolic stability: Resistant to protease degradation compared to linear peptides.
(S)-1,3-Dibenzylpiperazine-2,5-dione has been evaluated as a precursor to macrocyclic peptides and kinase inhibitors. For instance, its incorporation into eledoisin analogs demonstrated potent neurokinin receptor antagonism .
Catalytic Applications
The benzyl groups facilitate π-π interactions in asymmetric catalysis. Chiral DKPs serve as ligands in transition-metal complexes for enantioselective hydrogenation and cross-coupling reactions.
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